Furcellaran

描述

Historical Context and Significance of Quinoxaline (B1680401) Scaffolds in Medicinal Chemistry and Materials Science

Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring and a pyrazine (B50134) ring, has been a subject of significant interest in scientific research for decades. ipp.ptrsc.org The versatile nature of the quinoxaline scaffold has led to its widespread application in both medicinal chemistry and materials science. nih.govmtieat.org

In the realm of medicinal chemistry, quinoxaline derivatives have demonstrated a broad spectrum of biological activities, establishing them as privileged structures in drug discovery. researchgate.netmdpi.commdpi.com These compounds are known to exhibit a range of therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antimalarial properties. nih.govmdpi.comresearchgate.net The presence of the quinoxaline nucleus is a key feature in several biologically active compounds and approved drugs. nih.govresearchgate.net For instance, some antibiotics like echinomycin (B1671085) and levomycin contain the quinoxaline moiety and have shown activity against various tumors. nih.gov The structural features of quinoxalines allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. researchgate.netresearchgate.net

The significance of quinoxalines extends to materials science, where their unique electronic and photophysical properties are harnessed. They have been utilized in the development of dyes, fluorescent materials, organic semiconductors, and electroluminescent materials. nih.govmtieat.org The ability of the quinoxaline ring to engage in various chemical reactions makes it a valuable building block for creating complex molecular architectures with tailored functions for materials science applications. rsc.orgmtieat.org

General Overview of Substituted Quinoxalines in Contemporary Research

Contemporary research continues to explore the vast potential of substituted quinoxalines. Scientists are actively designing and synthesizing novel quinoxaline derivatives with enhanced biological activities and material properties. rsc.orgrsc.orgnih.gov

In medicinal chemistry, recent studies have focused on developing quinoxaline-based compounds as potent anticancer agents. rsc.orgnih.gov For example, certain substituted quinoxalines have been shown to inhibit the growth of cancer cells, including triple-negative breast cancer, by targeting specific cellular pathways. nih.gov Researchers are also investigating their potential as antimicrobial agents to combat drug-resistant bacteria and fungi. nih.gov The synthesis of new quinoxaline derivatives often involves techniques like nucleophilic substitution and cyclocondensation reactions to introduce various functional groups onto the quinoxaline core. nih.govekb.eg

In materials science, the focus is on creating novel quinoxaline-based materials for advanced applications. These include the development of more efficient organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. mtieat.org The ability to modify the substituents on the quinoxaline ring allows for precise control over the material's electronic and optical properties. mtieat.org

Specific Academic Relevance of 2-Chloro-7-nitroquinoxaline within Quinoxaline Derivatives

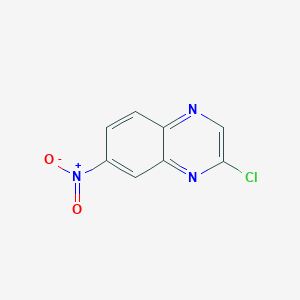

Among the myriad of substituted quinoxalines, 2-Chloro-7-nitroquinoxaline stands out as a particularly important intermediate in organic synthesis. scielo.brnih.gov Its chemical structure, featuring a reactive chlorine atom at the 2-position and a nitro group at the 7-position, makes it a versatile building block for the synthesis of more complex quinoxaline derivatives. scielo.brchemicalbook.com

The synthesis of 2-Chloro-7-nitroquinoxaline is typically achieved from 7-nitroquinoxalin-2-ol through a reaction with phosphoryl chloride. scielo.brchemicalbook.com This process is often a key step in multi-step synthetic routes aimed at producing various functionalized quinoxalines. researchgate.net

The academic relevance of 2-Chloro-7-nitroquinoxaline lies primarily in its utility as a precursor for creating a wide range of 2-substituted-7-nitroquinoxaline analogs. nih.gov The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, such as amines, thiols, and other moieties. This reactivity has been exploited in the synthesis of compounds with potential biological activities. For instance, it has been used as a key intermediate in the preparation of compounds screened for their anti-cancer properties. nih.gov

While 2-Chloro-7-nitroquinoxaline itself is not typically the final bioactive molecule, its role as a critical synthetic intermediate is well-documented in academic literature. scielo.brnih.govresearchgate.net Researchers utilize this compound to systematically modify the quinoxaline scaffold and investigate the structure-activity relationships of the resulting derivatives. nih.gov

| Property | Value | Source |

| Molecular Formula | C₈H₄ClN₃O₂ | chemicalbook.com |

| Molecular Weight | 209.59 g/mol | chemicalbook.com |

| Melting Point | 183-186 °C | chemicalbook.com |

| Appearance | Red/cherry solid | scielo.br |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-7-nitroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-4-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWHGXURAAYUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398815 | |

| Record name | 2-chloro-7-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55686-94-7, 9000-21-9 | |

| Record name | 2-Chloro-7-nitroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55686-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furcellaran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-chloro-7-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furcellaran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-7-NITROQUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 7 Nitroquinoxaline and Its Precursors

Regioselective Nitration Strategies in Quinoxaline (B1680401) Synthesis

The introduction of a nitro group onto the quinoxaline ring is a key step that requires careful control of reaction conditions to ensure the correct positioning of the substituent. The reactivity of the quinoxaline system towards electrophilic aromatic substitution is heavily influenced by the substituents already present on the ring.

The synthesis of 7-nitroquinoxalin-2-ol is achieved through the electrophilic nitration of 2-quinoxalinol (which exists in tautomeric equilibrium with quinoxalin-2(1H)-one). This reaction has been shown to selectively yield the C7-nitrated product. researchgate.net

The effect of different acidic conditions on the nitration of 2-quinoxalinol can be summarized as follows:

| Reagent System | Condition | Primary Product | Effect on Selectivity |

| HNO₃ / H₂SO₄ | Concentrated | 7-Nitroquinoxalin-2-ol | Standard conditions for generating the nitronium ion, leading to effective nitration. |

| Fuming HNO₃ | High acid ratio | 7-Nitroquinoxalin-2-ol | Increased reaction rate, but may risk over-nitration or side product formation. researchgate.net |

| t-Butyl nitrite | Metal-free | C7-nitrated quinoxalinones | A milder, metal-free alternative that provides C7-nitrated products. researchgate.net |

The regiochemical outcome of the nitration of 2-quinoxalinol is controlled by the directing effects of the heterocyclic nitrogen atoms and the hydroxyl/amide group.

Nitrogen Atoms : The nitrogen atoms in the pyrazine (B50134) ring are electron-withdrawing by both inductive and resonance effects, which deactivates the quinoxaline system towards electrophilic attack, particularly at the ortho and para positions relative to them (positions 5, 6, and 8). stackexchange.com Under strong acidic conditions, these nitrogens can become protonated, further increasing their deactivating effect. stackexchange.com

Hydroxyl/Amide Group : 2-Quinoxalinol exists as a tautomer of quinoxalin-2(1H)-one. The hydroxyl group (-OH) of the enol form and the amide group (-NH-C=O) of the keto form are both powerful activating, ortho-, para-directing groups. researchgate.net This directing effect is stronger than the deactivating effect of the pyrazine nitrogens. The para-position relative to the group at position 2 is C7. Therefore, the incoming electrophile (NO₂⁺) is directed primarily to the C7 position, leading to the formation of 7-nitroquinoxalin-2-ol as the major product. researchgate.net

The presence of the hydroxyl/amide group at the C2 position in 2-quinoxalinol makes the nitration process significantly different from that of the parent, unsubstituted quinoxaline molecule.

Unlike 2-quinoxalinol, unsubstituted quinoxaline is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. Consequently, the nitration of quinoxaline requires much more vigorous or "forcing" conditions. nrochemistry.com These conditions typically involve a mixture of concentrated nitric acid and oleum (fuming sulfuric acid) at elevated temperatures (e.g., 90°C). nrochemistry.com Even under these harsh conditions, the reaction proceeds with low efficiency, yielding a mixture of 5-nitroquinoxaline and 5,7-dinitroquinoxaline in low yields. nrochemistry.com

The comparison highlights the critical role of the activating group in 2-quinoxalinol, which facilitates a more selective and efficient nitration at the C7 position under less severe conditions.

| Substrate | Reaction Conditions | Products | Yield |

| Quinoxaline | Conc. HNO₃, Oleum, 90°C | 5-Nitroquinoxaline, 5,7-Dinitroquinoxaline | Low (e.g., 1.5% and 24% respectively) nrochemistry.com |

| 2-Quinoxalinol | Conc. HNO₃ / H₂SO₄ | 7-Nitroquinoxalin-2-ol | Moderate to Good |

Comparison with Nitration of Unsubstituted Quinoxaline

Chlorination Techniques for Conversion to 2-Chloro-7-nitroquinoxaline

The final step in the synthesis is the conversion of the hydroxyl (or keto) group of 7-nitroquinoxalin-2-ol into a chloro group. This transformation is typically achieved using a robust chlorinating agent capable of reacting with the amide tautomer (quinoxalin-2-one).

The most common and effective reagents for this type of chlorination on nitrogen-containing heterocycles are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). researchgate.netgoogle.com The reaction with POCl₃, sometimes in the presence of a catalyst like dimethylformamide (DMF) or mixed with phosphorus pentachloride (PCl₅), is a standard method. indianchemicalsociety.comepa.gov

The mechanism for the chlorination of a quinoxalin-2-one with POCl₃ involves an initial phosphorylation of the amide oxygen, forming a reactive intermediate. nih.gov This is followed by a nucleophilic attack by a chloride ion (Cl⁻), which displaces the phosphate group and results in the formation of the 2-chloro-substituted quinoxaline. The reaction is typically driven to completion by heating the mixture to reflux. researchgate.netnih.gov

| Precursor | Reagent | Conditions | Product |

| 7-Nitroquinoxalin-2-ol | Phosphorus oxychloride (POCl₃) | Reflux, often with a base or catalyst (e.g., DMF) | 2-Chloro-7-nitroquinoxaline |

| 7-Nitroquinoxalin-2-ol | POCl₃ / PCl₅ | Reflux | 2-Chloro-7-nitroquinoxaline |

| 7-fluoro-6-nitro-4-hydroxy quinazoline (analogous compound) | Thionyl chloride (SOCl₂) | Heat | 4-chloro-7-fluoro-6-nitro quinazoline google.com |

Phosphoryl Chloride (POCl₃) and Phosphorus Pentachloride (PCl₅) Reactions

The conversion of 7-nitroquinoxalin-2-ol to 2-chloro-7-nitroquinoxaline is commonly achieved using phosphoryl chloride (POCl₃). In a typical procedure, 7-nitroquinoxalin-2-ol is refluxed with an excess of phosphoryl chloride. One documented multi-gram synthesis involves heating a mixture of 7-nitroquinoxalin-2-ol (12.73 g, 67 mmol) in 20 mL of phosphoryl chloride at reflux for three hours. scielo.br Following the reaction, the mixture is carefully poured into an ice-water mixture, causing the product to precipitate. The resulting solid is then filtered and washed with water to yield the desired 2-chloro-7-nitroquinoxaline. This specific method has been reported to produce a high yield of 96% (13.43 g) of a red or cherry-colored solid. scielo.br

While phosphoryl chloride can be effective on its own, its combination with phosphorus pentachloride (PCl₅) is often employed as a more potent chlorinating agent for various heterocyclic systems. indianchemicalsociety.com Although POCl₃ alone is sometimes insufficient for robust chlorination, the addition of PCl₅ enhances its strength. indianchemicalsociety.com A general approach for similar heterocyclic compounds involves fusing the starting material with a mixture of POCl₃ and PCl₅ on a water bath for several hours.

For the synthesis of the precursor, 7-nitroquinoxalin-2-ol, a common route is the nitration of quinoxalin-2-ol. In a representative multi-gram scale synthesis, quinoxalin-2-ol is stirred in glacial acetic acid, followed by the slow addition of fuming nitric acid dissolved in glacial acetic acid. The reaction proceeds at room temperature for 24 hours, after which the solvent is evaporated and the residue is treated with water to precipitate the product, yielding 7-nitroquinoxalin-2-ol as a pale yellow solid with a 65% yield. scielo.br

Table 1: Synthesis of 2-Chloro-7-nitroquinoxaline using POCl₃

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|

Alternative Chlorination Reagents and Conditions

Beyond the standard POCl₃/PCl₅ reagents, other chlorinating systems can be considered for the conversion of hydroxypyridines, quinolinones, and related azaheterocycles. For instance, phenylphosphonic dichloride (PhP(O)Cl₂) has been reported to provide better yields than POCl₃ for the conversion of 2-hydroxypyridines to 2-chloropyridines. Another approach involves the use of a phosphotriazolide reagent, formed by reacting POCl₃ with 1,2,4-triazole in the presence of a base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). This intermediate then reacts with the quinoxalone to effect the transformation.

Catalytic amounts of organic bases such as N,N-dimethylformamide (DMF) can also be used to accelerate dehydroxy-chlorination reactions involving POCl₃. In some protocols, the starting material is heated in a solution of anhydrous sulfolane with POCl₃ at a controlled temperature (e.g., 70-75°C) to prevent decomposition.

Multi-gram Scale Synthesis and Purity Assessment

The synthesis of 2-chloro-7-nitroquinoxaline has been successfully scaled to multi-gram quantities. scielo.br A specific procedure starting with 12.73 grams of 7-nitroquinoxalin-2-ol yielded 13.43 grams of the final product, demonstrating the feasibility of large-scale production. scielo.br Such scalability is crucial for applications where the compound is used as a key building block for more complex molecules.

Following synthesis, the purity of the product is assessed using standard analytical techniques. The melting point (mp) is a primary indicator of purity. For 2-chloro-7-nitroquinoxaline synthesized via the POCl₃ method, a melting point of 183-186 °C has been reported. scielo.br The precursor, 7-nitroquinoxalin-2-ol, has a reported melting point of 273-274 °C. scielo.br Further structural confirmation and purity analysis are typically conducted using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as elemental analysis to confirm the compound's composition.

Table 2: Physical Properties and Yields for Multi-gram Synthesis

| Compound | Starting Amount | Final Amount | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 7-Nitroquinoxalin-2-ol | 2.93 g | 2.51 g | 65% | 273-274 | scielo.br |

Synthetic Routes to Related Halogenated and Nitrated Quinoxaline Analogs

The synthetic strategies used for 2-chloro-7-nitroquinoxaline can be adapted to produce a variety of related halogenated and nitrated quinoxaline analogs. The core of these syntheses often relies on the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds, a classical method for forming the quinoxaline ring system. mtieat.org

For example, different halogenated analogs can be prepared by using appropriately substituted precursors or by employing alternative halogenating agents (e.g., POBr₃ for bromination). The position and number of nitro groups on the quinoxaline ring can also be controlled by the choice of the nitrated 1,2-arylenediamine precursor.

Furthermore, the chloro-substituent at the C-2 position is a versatile handle for introducing further molecular diversity. It can be readily displaced by various nucleophiles, such as amines or phenols, through nucleophilic aromatic substitution (SₙAr) reactions. This allows for the synthesis of a wide array of 2-substituted quinoxaline derivatives. For instance, 2-chloro-3-methylquinoxaline has been used as a starting material to synthesize new compounds by replacing the chlorine with an ether linkage, which is then further functionalized. nih.govnih.gov This highlights the utility of halogenated quinoxalines as intermediates in the construction of more complex, potentially bioactive molecules.

Table of Compounds

| Compound Name |

|---|

| 2-Chloro-7-nitroquinoxaline |

| 7-Nitroquinoxalin-2-ol |

| Phosphoryl Chloride |

| Phosphorus Pentachloride |

| Quinoxalin-2-ol |

| Glacial Acetic Acid |

| Fuming Nitric Acid |

| Phenylphosphonic dichloride |

| 1,2,4-triazole |

| Triethylamine |

| N,N-diisopropylethylamine |

| N,N-dimethylformamide |

| Sulfolane |

Advanced Spectroscopic and Structural Analysis of 2-Chloro-7-nitroquinoxaline

Detailed instrumental analysis provides critical insights into the molecular architecture and functional group arrangement of 2-Chloro-7-nitroquinoxaline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), X-ray Crystallography, and Infrared (IR) Spectroscopy are pivotal in confirming its chemical identity and elucidating its structural features.

While the compound 2-Chloro-7-nitroquinoxaline is documented in chemical literature and databases, obtaining detailed, publicly available experimental spectra for advanced characterization can be challenging. The following sections outline the expected analytical data based on the known structure of the compound, in the absence of readily available experimental findings. Further research and laboratory analysis would be required to confirm these predicted values.

Advanced Spectroscopic Characterization and Structural Elucidation

The unequivocal identification and structural confirmation of 2-Chloro-7-nitroquinoxaline, with the CAS number 55686-94-7, would rely on a suite of advanced spectroscopic techniques.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-Chloro-7-nitroquinoxaline is expected to show distinct signals corresponding to the aromatic protons on the quinoxaline (B1680401) ring system. The electron-withdrawing nature of the chloro and nitro groups, as well as the nitrogen atoms within the quinoxaline core, would significantly influence the chemical shifts of these protons, generally causing them to appear in the downfield region of the spectrum.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for 2-Chloro-7-nitroquinoxaline would display signals for each unique carbon atom in the structure. The carbons directly attached to the electronegative chlorine and nitro groups, as well as those in proximity to the ring nitrogens, would be expected to show the largest downfield shifts.

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a specialized NMR experiment used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. For 2-Chloro-7-nitroquinoxaline, which contains only methine (CH) and quaternary carbons, a DEPT-135 experiment would show positive signals for the CH groups, while the quaternary carbons would be absent. This would aid in the definitive assignment of the signals in the ¹³C NMR spectrum.

HRMS is a highly accurate mass spectrometry technique that can determine the elemental composition of a molecule. For 2-Chloro-7-nitroquinoxaline (C₈H₄ClN₃O₂), HRMS would provide a precise mass measurement, which can be used to confirm its molecular formula.

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of 2-Chloro-7-nitroquinoxaline, offering an unambiguous confirmation of its molecular structure.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2-Chloro-7-nitroquinoxaline. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of the molecule. Methods like DFT with specific basis sets (e.g., B3LYP/6-311G(d,p)) are employed to optimize the molecular geometry and compute various electronic properties. thaiscience.infodergipark.org.tr Such studies on related quinoline (B57606) and quinoxaline (B1680401) derivatives have shown that substitutions significantly alter the electronic and reactive nature of the core ring system. dergipark.org.tr For 2-Chloro-7-nitroquinoxaline, the presence of the electron-withdrawing chloro and nitro groups is expected to profoundly influence its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.compmf.unsa.ba A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com In the case of 2-Chloro-7-nitroquinoxaline, the strong electron-withdrawing nature of the nitro and chloro groups is expected to lower the energy of the LUMO significantly, making the molecule a good electron acceptor. nih.gov Studies on similar nitroaromatic compounds and quinoxaline derivatives confirm that such substitutions lead to low-lying LUMO levels. nih.govnih.gov The HOMO-LUMO gap is therefore a crucial parameter in predicting the molecule's reactivity in chemical reactions and its potential interactions with biological macromolecules. ajchem-a.com

Table 1: Representative FMO Properties of Substituted Quinoxalines Note: These are typical values based on studies of related compounds and are for illustrative purposes.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -7.0 to -8.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -3.0 to -4.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. nih.gov |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. irjweb.com |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule. libretexts.org They illustrate the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). libretexts.orgwolfram.com These maps are crucial for understanding and predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are key to receptor binding. physchemres.org

For 2-Chloro-7-nitroquinoxaline, the MEP map is expected to show significant regions of negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the quinoxaline ring system. thaiscience.info These areas represent the most likely sites for electrophilic attack. thaiscience.info Conversely, regions of positive potential would be located around the hydrogen atoms. The presence of the electronegative chlorine atom would also influence the local charge distribution. Understanding this electrostatic landscape is essential for predicting non-covalent interactions like hydrogen bonding, which are critical for molecular recognition by biological targets. researchgate.net

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. japer.in The goal is to predict the binding mode and affinity, often expressed as a docking score or binding energy. ekb.egekb.eg This method is widely used in drug discovery to screen potential drug candidates against specific biological targets. nih.gov

Quinoxaline derivatives have been extensively studied as potential therapeutic agents, and docking simulations have been performed against various protein targets implicated in diseases like cancer. researchgate.net Targets for quinoxaline derivatives include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and β-tubulin. ekb.egnih.govnih.gov For 2-Chloro-7-nitroquinoxaline, docking studies would involve placing the molecule into the active site of a target protein and calculating the binding energy based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For instance, docking against VEGFR-2 has shown that quinoxaline derivatives can form hydrogen bonds with key amino acid residues like ASP 1044 and GLU 883. ekb.eg Such simulations can identify promising biological targets for 2-Chloro-7-nitroquinoxaline and provide a structural basis for its potential biological activity.

Table 2: Examples of Biological Targets and Binding Affinities for Quinoxaline Derivatives Note: These values are illustrative and derived from studies on various quinoxaline derivatives.

| Biological Target | PDB ID | Disease Relevance | Typical Binding Energy (kcal/mol) |

|---|---|---|---|

| VEGFR-2 | 2OH4 | Cancer (Angiogenesis) | -11.0 to -17.5 ekb.egekb.eg |

| EGFR | 4HJO | Cancer (Cell Proliferation) | -9.5 to -12.0 nih.gov |

| β-tubulin | 4O2B | Cancer (Mitosis) | -8.0 to -10.0 nih.gov |

| Aldose Reductase 2 (ALR2) | 1US0 | Diabetic Complications | -35.0 to -36.0 (MM-GBSA) tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. niscpr.res.in A QSAR model takes the form of an equation that relates calculated molecular descriptors (numerical representations of chemical properties) to an observed biological response. nih.gov Once validated, these models can be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. niscpr.res.innih.gov

Numerous QSAR studies have been successfully conducted on quinoxaline derivatives to model their anti-tubercular, anti-malarial, and anti-cancer activities. nih.govniscpr.res.innih.gov These studies involve calculating a wide range of molecular descriptors for a set of known active and inactive compounds, selecting the most relevant descriptors using statistical methods, and building a predictive model.

The predictive power of a QSAR model is highly dependent on the choice of molecular descriptors. nih.gov Quantum chemical descriptors, derived from electronic structure calculations, are particularly valuable as they can describe properties related to reactivity and intermolecular interactions. ucsb.edu For nitroaromatic compounds and quinoxalines, several types of descriptors have been shown to be important. nih.govnih.gov

Relevant descriptors often include:

Electronic Descriptors: Energies of HOMO and LUMO, HOMO-LUMO gap, dipole moment, and charges on specific atoms. nih.govucsb.edu These relate to the molecule's reactivity and ability to participate in electrostatic interactions.

Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure. nih.gov

Steric/3D Descriptors: Parameters related to the molecule's size, shape, and surface area. 3D-QSAR methods like CoMFA use steric and electrostatic field values as descriptors. nih.gov

Thermodynamic Descriptors: Properties such as heat of formation. nih.gov

The selection of the most informative and least correlated descriptors is a crucial step, often accomplished using algorithms like genetic algorithms (GA) or simulated annealing (SA). nih.govingentaconnect.com

Table 3: Common Quantum Chemical Descriptors in QSAR Studies of Quinoxalines

| Descriptor Type | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | EHOMO, ELUMO, Dipole Moment, Zcomp Dipole | Reactivity, polarity, electron-donating/accepting capacity. nih.govnih.gov |

| Electrostatic | Electrostatic Field Values (CoMFA/kNN-MFA) | Regions favorable for positive or negative charge. niscpr.res.in |

| Topological | Molecular Connectivity Indices | Molecular size, shape, and branching. nih.gov |

| Thermodynamic | Heat of Formation (ΔHf) | Molecular stability. nih.gov |

Once relevant descriptors are selected, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning approaches. nih.govnih.gov The quality and predictive ability of the resulting QSAR model are assessed through rigorous internal and external validation procedures. researchgate.net

Key statistical parameters used to validate a QSAR model include:

r² (Coefficient of Determination): Indicates how well the model fits the training data.

q² (Cross-validated r²): Measures the internal predictive ability of the model.

pred_r² (External r²): Measures the model's ability to predict the activity of an external test set of compounds not used in model development. nih.gov

For quinoxaline derivatives, QSAR models have been developed with good statistical significance. For example, a 2D-QSAR model for anti-cancer activity against a triple-negative breast cancer cell line yielded an r² of 0.78, a q² of 0.71, and a pred_r² of 0.68. nih.gov Another 3D-QSAR model for anti-malarial activity showed an internal predictivity (q²) of 0.7589 and an external predictivity (pred_r²) of 0.4752. niscpr.res.in Such validated models can serve as powerful tools to predict the biological activities of new compounds like 2-Chloro-7-nitroquinoxaline and guide the design of more potent analogues. researchgate.net

Reactivity and Derivatization of 2 Chloro 7 Nitroquinoxaline in Research

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is the cornerstone of 2-Chloro-7-nitroquinoxaline chemistry. The presence of the electron-withdrawing nitro group and the electronegative nitrogen atoms in the pyrazine (B50134) ring significantly lowers the electron density of the aromatic system. This activation facilitates the attack of nucleophiles at the carbon atom bearing the chlorine, which acts as an effective leaving group.

The introduction of amino groups via SNAr is a widely utilized strategy to build molecular complexity from 2-Chloro-7-nitroquinoxaline. This reaction involves the displacement of the C-2 chlorine atom by a primary or secondary amine.

A notable example is the reaction of 2-Chloro-7-nitroquinoxaline with p-methoxybenzylamine. In a study focused on the multi-gram preparation of aminoquinoxalines, this reaction was performed in ethanol (B145695) with triethylamine (B128534) as a base. Refluxing the mixture for three hours resulted in the formation of N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine in a high yield of 93%. nih.gov This product can then be deprotected using trifluoroacetic acid to yield the parent compound, 7-nitroquinoxalin-2-amine, demonstrating a reliable two-step route to this key intermediate. nih.gov

Interestingly, direct amination to form 7-nitroquinoxalin-2-amine using ammonia (B1221849) in a methanolic solution proved unsuccessful, highlighting the utility of the two-step approach with a protected amine equivalent. nih.gov

Table 1: Amination of 2-Chloro-7-nitroquinoxaline

| Nucleophile | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| p-Methoxybenzylamine | Triethylamine, Ethanol, Reflux, 3h | N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine | 93% nih.gov |

The substitution reactions on the 2-Chloro-7-nitroquinoxaline core exhibit a high degree of regioselectivity. The nucleophilic attack occurs exclusively at the C-2 position of the pyrazine ring, leading to the displacement of the chloro substituent. There is no evidence in the reviewed literature of nucleophilic attack on the benzene (B151609) portion of the quinoxaline (B1680401) ring, despite the activating presence of the nitro group. This selectivity is attributed to the inherent electronic properties of the quinoxaline nucleus, where the C-2 and C-3 positions are the most electron-deficient and thus most susceptible to nucleophilic attack. The successful and high-yield synthesis of N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine confirms that the reaction proceeds with high regioselectivity at the C-2 position. nih.gov

Functionalization at the Nitro Group

The nitro group at the C-7 position is another key site for functionalization, most commonly through reduction to an amino group. This transformation dramatically alters the electronic character of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating one. The resulting 2-chloro-7-aminoquinoxaline is a valuable precursor for further derivatization, such as diazotization or acylation reactions.

The reduction must be performed chemoselectively to avoid the concurrent reduction or removal of the chloro substituent (hydrodehalogenation). While catalytic hydrogenation is a common method for nitro reduction, milder reagents are often preferred for halogenated nitroaromatics. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are typically effective for achieving this selective transformation, preserving the chloro moiety for subsequent reactions.

Reactions Involving the Chloro Moiety

The chloro group at the C-2 position serves as a versatile leaving group for the introduction of a wide array of nucleophiles beyond amines. This reactivity allows for the synthesis of diverse quinoxaline derivatives with varied functional properties.

Oxygen Nucleophiles: Alkoxides, such as sodium methoxide (B1231860), can be used to displace the chloride, yielding 2-alkoxy-7-nitroquinoxaline derivatives. This reaction is analogous to the well-documented substitution on other activated chloro-heterocycles, such as the reaction of 2-chloro-5-nitrothiazole (B1590136) with sodium methoxide to produce 2-methoxy-5-nitrothiazole. longdom.org

Sulfur Nucleophiles: Thiolates are potent nucleophiles that readily react with activated aryl halides. The reaction of 2-Chloro-7-nitroquinoxaline with various thiols would lead to the formation of 2-(arylthio)- or 2-(alkylthio)-7-nitroquinoxaline derivatives. This type of transformation has been observed in similar systems, such as the reaction between 4-chloro-7-nitrobenzofurazan (B127121) and thiol compounds, which proceeds via nucleophilic aromatic substitution. nih.gov

Formation of Quinoxaline Urea (B33335) Analogs

Quinoxaline-based urea derivatives are of significant interest in medicinal chemistry. nih.gov The synthesis of these analogs from 2-Chloro-7-nitroquinoxaline is typically achieved through a multi-step process.

The most direct synthetic route involves two key steps:

Formation of the Amine Precursor: First, 2-Chloro-7-nitroquinoxaline is converted into an amino-quinoxaline derivative, such as 7-nitroquinoxalin-2-amine, via the amination and subsequent deprotection strategy described previously. nih.gov

Urea Formation: The resulting amino group is then reacted with an isocyanate to form the urea linkage. This is a standard and highly efficient method for urea synthesis, where the nucleophilic amino group attacks the electrophilic carbon of the isocyanate. ekb.eg

For example, reacting 7-nitroquinoxalin-2-amine with phenyl isocyanate would yield the corresponding N-(7-nitroquinoxalin-2-yl)-N'-phenylurea. This modular approach allows for the synthesis of a large library of quinoxaline urea analogs by varying the isocyanate reactant.

Structure Activity Relationship Sar Studies of 2 Chloro 7 Nitroquinoxaline Derivatives

Impact of Substituents on Biological Activity

The biological activity of 2-chloro-7-nitroquinoxaline derivatives can be significantly altered by the introduction of various substituents at different positions on the quinoxaline (B1680401) ring. The nature, size, and electronic properties of these substituents play a pivotal role in the molecule's interaction with its biological target.

The chloro and nitro groups at the 2- and 7-positions, respectively, are defining features of the 2-chloro-7-nitroquinoxaline scaffold and are critical determinants of its biological profile.

The chloro group at the 2-position serves as a reactive site, enabling the synthesis of a wide array of derivatives through nucleophilic substitution reactions. This allows for the introduction of various functional groups, which can modulate the compound's physicochemical properties and biological activity. For instance, in a series of ruthenium(II) complexes with substituted hydroxyquinolines, it was found that the 2- and 7-positions are key sites for halogen incorporation to enhance anticancer potency. nih.gov

The nitro group at the 7-position, being a strong electron-withdrawing group, significantly influences the electronic properties of the quinoxaline ring system. Its impact on biological activity can be context-dependent. In the development of analogs of the antitumor agent 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469), the 7-nitro derivative was found to be essentially inactive. nih.gov This suggests that for this particular scaffold and biological target, the presence of a nitro group at the 7-position is detrimental to its anticancer activity. A broader review on the SAR of anticancer quinoxalines also concluded that an electron-withdrawing nitro group at the seventh position of the quinoxaline nucleus generally decreases the activity. mdpi.com

Conversely, in other contexts, a nitro group can contribute to or be essential for activity. For example, the well-known antagonist of the non-NMDA glutamate (B1630785) receptor, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), demonstrates that a nitro group on the quinoxaline ring can be a key component of a pharmacophore for potent biological activity. nih.govnih.gov

The position of substituents on the quinoxaline ring is a critical factor that governs the biological response of its derivatives. Even minor changes in the location of a functional group can lead to significant differences in activity, highlighting the specific steric and electronic requirements of the biological target.

A compelling example of the importance of substituent positioning is found in the SAR studies of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) and its analogs. In this series, a halogen substituent at the 7-position was found to be crucial for generating highly and broadly active antitumor agents. In stark contrast, the corresponding 5-chloro, 6-chloro, and 8-chloro derivatives were all found to be essentially inactive. nih.gov This underscores the stringent positional requirement for the chloro group in this particular molecular framework to elicit a potent antitumor response.

A general review of the SAR of anticancer quinoxalines further supports the significance of substitution patterns, noting that the primary sites for modification to influence activity are the 2, 3, 6, and/or 7-positions. mdpi.com The specific biological outcome is highly dependent on the nature of the substituent and its location on the quinoxaline core.

Rational Design of Derivatives for Targeted Applications

The rational design of 2-chloro-7-nitroquinoxaline derivatives leverages SAR data to create novel compounds with enhanced potency, selectivity, and pharmacokinetic properties for specific therapeutic applications. This approach often involves computational modeling and a deep understanding of the target's three-dimensional structure. nih.govresearchgate.net

One of the prominent areas for the application of rationally designed quinoxaline derivatives is in the development of kinase inhibitors . nih.govmdpi.compurdue.edu Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The quinoxaline scaffold can serve as a template for designing inhibitors that target the ATP-binding site of specific kinases. By modifying the substituents on the 2-chloro-7-nitroquinoxaline core, it is possible to optimize interactions with the amino acid residues in the kinase active site, thereby improving inhibitory activity and selectivity.

For instance, the design of novel quinoxaline derivatives as Pim-1/2 kinase inhibitors involved the strategic introduction of halogenated substituents at the 6- and 7-positions to establish hydrophobic interactions within the hinge region of the kinase. mdpi.com This targeted approach led to the identification of potent submicromolar inhibitors of both Pim-1 and Pim-2.

Another application of rational design is in the development of inhibitors for other enzyme families. The general principles of targeting enzyme active sites through the strategic placement of functional groups on the quinoxaline scaffold can be broadly applied. nih.gov

SAR in the Context of Specific Biological Pathways

Understanding the SAR of 2-chloro-7-nitroquinoxaline derivatives within the context of specific biological pathways provides deeper insights into their mechanism of action and potential therapeutic applications.

In the realm of anticancer research , the SAR of quinoxaline derivatives has been linked to their ability to interfere with key cellular processes such as cell proliferation and survival. For example, the antitumor activity of certain quinoxaline derivatives has been attributed to the inhibition of protein kinases, which are central components of signaling pathways that regulate cell growth, differentiation, and apoptosis. nih.govnih.gov The SAR data for 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) analogs, which highlights the importance of the 7-chloro substituent, directly ties a specific structural feature to a potent antitumor effect, likely through the modulation of a critical oncogenic pathway. nih.gov

The following table summarizes the impact of substituents on the anticancer activity of quinoxaline derivatives based on the available literature:

| Compound Series | Position of Substituent | Substituent | Effect on Anticancer Activity |

| 2-{4-[(quinoxalinyl)oxy]phenoxy}propionic acid analogs | 7 | -Cl | High activity |

| 7 | -NO2 | Inactive | |

| 5, 6, or 8 | -Cl | Inactive | |

| General Quinoxaline Derivatives | 7 | -NO2 | Generally decreased activity |

In the context of neurotransmission , the SAR of quinoxaline derivatives has been extensively studied, particularly in relation to their activity as antagonists of excitatory amino acid receptors. The compound 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a classic example where the nitro group at the 7-position is part of a pharmacophore that confers potent antagonist activity at AMPA and kainate receptors, and also interacts with the glycine (B1666218) site of the NMDA receptor. nih.govnih.gov This demonstrates how specific substitution patterns on the quinoxaline ring can lead to potent modulation of specific components of neurotransmitter signaling pathways.

Biological and Pharmacological Investigations of 2 Chloro 7 Nitroquinoxaline and Its Analogs

Anticancer Activity Studies

Quinoxaline (B1680401) derivatives are recognized as a crucial starting point for the development of anticancer medicines, largely due to their ability to function as protein kinase inhibitors.

A key mechanism through which quinoxaline analogs exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. Certain quinoxaline urea (B33335) analogs have been identified as potent inhibitors of the Inhibitor of nuclear factor kappa B kinase beta (IKKβ). IKKβ is a crucial kinase that regulates the NF-κB signaling pathway, which is implicated in inflammation and cancer progression.

Structure-activity relationship (SAR) studies have led to the development of novel quinoxaline urea analogs that effectively reduce the levels of phosphorylated IKKβ (p-IKKβ) in pancreatic cancer cells. For instance, a novel analog, referred to as analog 84, demonstrated approximately 2.5-fold greater potency in inhibiting TNFα-induced NF-κB activity compared to a parent compound (13-197). This inhibition of IKKβ kinase activity blocks downstream signaling, contributing to the compound's anticancer effects. The ability of the quinoxaline scaffold to serve as a platform for developing selective ATP-competitive inhibitors for various kinases, including VEGFR, PDGFR, and CDKs, underscores its therapeutic potential.

Beyond kinase inhibition, another significant anticancer mechanism of quinoxaline derivatives is the induction of apoptosis, or programmed cell death. Studies have shown a direct correlation between the inhibition of TNFα-induced IKKβ-mediated NF-κB activity by quinoxaline analogs and the induction of caspase 3/7 activity, key executioners of apoptosis.

The apoptotic pathway initiated by these compounds often involves the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis. Research on novel 3-methylquinoxaline derivatives demonstrated that the most potent compound induced apoptosis in HepG-2 cells, which was confirmed by the upregulation of caspase-3 and caspase-9 levels. Furthermore, some quinoxaline-based derivatives have been specifically designed as PARP-1 inhibitors, which not only block DNA repair but also induce apoptosis in cancer cells. Treatment of MDA-MB-436 breast cancer cells with one such inhibitor led to an increase in both early and late apoptotic cell populations.

Analogs of 2-chloro-7-nitroquinoxaline have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. Numerous studies have synthesized and evaluated series of quinoxaline derivatives, revealing potent cytotoxicity in the low micromolar to nanomolar range.

For example, various 3-methylquinoxaline derivatives have been tested against breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancer cell lines, with some compounds showing IC50 values as low as 3.08 nM. Other series of quinoxaline derivatives have shown potent inhibitory activity against lung cancer (NCI-H460, A549) and human glioblastoma (SF-268) cell lines, with IC50 values in the nanomolar range.

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The quinoxaline scaffold is also a promising framework for the development of new antimicrobial agents. Derivatives have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, newly synthesized methyl-quinoxaline derivatives were found to be particularly active against Gram-positive bacteria and Candida albicans.

Studies evaluating specific quinoxaline derivatives against methicillin-resistant Staphylococcus aureus (MRSA) have reported promising efficacy. The minimal inhibitory concentration (MIC) for one such derivative was found to be as low as 1–4 µg/mL for most MRSA isolates, comparable to the reference drug vancomycin. Other analogs, such as 7-methoxyquinoline derivatives, have demonstrated broad-spectrum activity, with a notable effect against E. coli and C. albicans with MIC values of 7.812 µg/mL and 31.125 µg/mL, respectively.

The antibacterial properties of nitroquinoxaline derivatives appear to be linked to their interaction with bacterial DNA. Research has shown that synthetic 6-nitroquinoxaline derivatives can bind to bacterial DNA, leading to a change in its global structure and culminating in an over-supercoiled form. This structural alteration significantly inhibits DNA synthesis, produces fragmented nucleoids, and ultimately leads to bacterial cell death. This mode of action, which involves impairing DNA's function as a template for polymerase activity, is a key aspect of the antibacterial potency of quinoxaline antibiotics. This mechanism is distinct but conceptually related to fluoroquinolone antibiotics, which inhibit bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV.

Anti-inflammatory Properties

In addition to their anticancer and antimicrobial activities, quinoxaline derivatives have been reported to possess anti-inflammatory properties. Inflammation is a complex biological response implicated in numerous diseases. The mechanism of action for the anti-inflammatory effects of many compounds involves the inhibition of key inflammatory mediators and pathways. For instance, the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of signaling pathways such as NF-κB, can lead to a reduction in the production of pro-inflammatory cytokines and prostaglandins. The demonstrated ability of certain quinoxaline analogs to inhibit the IKKβ/NF-κB pathway provides a direct link between this chemical scaffold and the modulation of inflammatory responses. While specific studies focusing solely on the anti-inflammatory properties of 2-chloro-7-nitroquinoxaline are less common, the known activities of the broader quinoxaline class suggest this is a promising area for further investigation.

Other Reported Biological Activities

Beyond the more extensively studied areas, the versatile chemical nature of the quinoxaline ring has prompted investigations into a range of other potential therapeutic applications. These explorations have revealed promising activities in diverse fields, including the treatment of parasitic diseases, viral infections, and neurological and cardiovascular disorders.

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents. Quinoxaline derivatives have been identified as a promising class of compounds in this regard. Research has shown that nitro-containing quinoxaline analogs, in particular, exhibit potent antiplasmodial activity.

A study investigating 2,3-dianilinoquinoxaline analogs identified several 6-nitroquinoxaline derivatives with significant activity against Schistosoma mansoni, a parasitic flatworm. Notably, the addition of a nitro group to the quinoxaline scaffold was found to enhance activity in some cases asm.org. For instance, certain dianilino-6-nitroquinoxalines demonstrated submicromolar IC50 values against adult worms asm.org. While this research focused on schistosomiasis, the findings highlight the potential of nitroquinoxaline scaffolds in treating parasitic diseases, a category under which malaria falls.

Further structure-activity relationship (SAR) studies on other heterocyclic systems have underscored the importance of specific substitutions for antimalarial efficacy. For example, in the 4-aminoquinoline series, the presence of a 7-chloro group is a well-established feature for activity, as seen in the widely used drug chloroquine nih.gov. This suggests that the chloro substitution on the 2-chloro-7-nitroquinoxaline molecule could be a critical determinant of its potential antiplasmodial properties.

While direct studies on 2-chloro-7-nitroquinoxaline are limited, the collective evidence from related nitro- and chloro-substituted quinoxalines and other heterocyclic compounds suggests that this scaffold holds promise for further investigation as a potential antimalarial candidate.

Table 1: In Vitro Antimalarial Activity of Selected Quinoxaline Analogs

| Compound | Target Organism | Activity (IC50) | Reference |

|---|---|---|---|

| Dianilino-6-nitroquinoxaline analog 1 | S. mansoni (adult worms) | Submicromolar | asm.org |

The human immunodeficiency virus (HIV) remains a significant global health challenge, and the development of new antiretroviral agents is crucial to combat drug resistance. Quinoxaline derivatives have emerged as a versatile class of compounds with potent anti-HIV activity, primarily by targeting the viral enzyme reverse transcriptase (RT) nih.gov.

Numerous studies have focused on the design and synthesis of novel quinoxaline analogs as HIV inhibitors. These efforts have led to the identification of compounds with significant activity against HIV-1 replication in cell culture nih.gov. For example, a series of quinoxaline derivatives were designed and evaluated as HIV integrase inhibitors, resulting in two derivatives with IC50 values in the micromolar range nih.gov. Another study successfully developed two selective and potent quinoxaline-based reverse transcriptase inhibitors with a high selectivity index nih.gov.

Table 2: Anti-HIV Activity of Selected Quinoxaline Derivatives

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| Quinoxaline Derivatives | HIV Integrase | IC50 in micromolar range | nih.gov |

| Quinoxaline Derivatives | HIV Reverse Transcriptase | High selectivity index | nih.gov |

The investigation of quinoxaline derivatives for cardiovascular applications, specifically for antihypertensive properties, is less extensive compared to other therapeutic areas. The available literature predominantly focuses on related heterocyclic systems like quinazolines, which have led to clinically used drugs such as prazosin.

However, some studies have explored the potential of quinoxalines as antihypertensive agents. For instance, a series of quinoxaline N-oxide analogs were synthesized and evaluated as angiotensin II receptor antagonists, a well-established mechanism for lowering blood pressure. Interestingly, the N-oxide quinoxaline analog was found to be more potent than its non-oxidized counterpart, and further modifications led to improved oral activity nih.gov.

While direct evidence for the antihypertensive effects of 2-chloro-7-nitroquinoxaline is currently lacking, the known vasodilatory properties of some nitro-containing compounds in other chemical classes suggest a potential, yet unexplored, avenue for research semanticscholar.org. The nitro group can act as a source of nitric oxide (NO), a key signaling molecule in the regulation of blood pressure. However, it is important to note that the antihypertensive activity of quinazoline derivatives, such as those that act as α1-adrenergic receptor blockers, has been more firmly established nih.govnih.govresearchgate.net. Further research is needed to determine if the quinoxaline scaffold, and specifically 2-chloro-7-nitroquinoxaline, can be effectively designed to exhibit significant antihypertensive effects.

The role of quinoxaline derivatives in neuroscience has been significantly shaped by the discovery of their ability to modulate excitatory amino acid receptors, particularly the AMPA and kainate subtypes of glutamate (B1630785) receptors. This has led to the investigation of their potential as anticonvulsant agents.

A key example is 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX), a competitive antagonist at non-NMDA receptors. Studies in immature rats demonstrated that NBQX could shorten or block the progressive prolongation of cortical epileptic afterdischarges. The clonic movements associated with these discharges were suppressed in a dose-dependent manner nih.gov. However, it was also noted that at higher doses, NBQX could interfere with motor performance, indicating a narrow therapeutic window nih.gov.

Another important analog is 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent glutamate antagonist. Research has shown that CNQX can inhibit glutamate-stimulated GABA release from cortical neurons nih.govmdpi.com. Furthermore, it has demonstrated neuroprotective effects in vitro by preventing glutamate-induced neuronal loss following hypoxic stress researchgate.net.

These findings strongly suggest that the 7-nitroquinoxaline-2,3-dione core is a critical pharmacophore for antagonism at excitatory amino acid receptors. While 2-chloro-7-nitroquinoxaline itself is not a 2,3-dione, these studies on structurally related compounds highlight the potential for quinoxalines with a nitro group at the 7-position to interact with neurological targets and exhibit anticonvulsant properties. The nature of the substituents at the 2 and 3 positions is clearly crucial in determining the specific pharmacological profile.

Table 3: Neurological Activity of Selected 7-Nitroquinoxaline Analogs

| Compound | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| NBQX | Competitive non-NMDA receptor antagonist | Anticonvulsant activity in immature rats | nih.gov |

| CNQX | Glutamate antagonist | Inhibition of glutamate-stimulated GABA release | nih.govmdpi.com |

Emerging Research Directions and Future Perspectives

Development of 2-Chloro-7-nitroquinoxaline as a Building Block for Complex Molecules

The inherent reactivity of the chlorine atom at the C2 position of the quinoxaline (B1680401) ring makes 2-Chloro-7-nitroquinoxaline an invaluable electrophilic precursor for constructing more elaborate molecular structures. This reactivity allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and the extension of the molecular framework. Researchers are actively exploring its utility in synthesizing complex heterocyclic systems and natural product analogs. The electron-withdrawing nature of the nitro group further influences the reactivity of the quinoxaline core, providing opportunities for diverse chemical transformations. This strategic use as a foundational element is pivotal in generating novel compounds with unique three-dimensional structures essential for biological function and material properties. tocris.com

The quinoxaline moiety is gaining attention in the field of materials science, particularly for the development of organic electronic materials. Quinoxaline derivatives are being investigated for their electron-transporting and hole-blocking properties, which are crucial for the fabrication of organic semiconductor devices. google.com The electron-deficient nature of the quinoxaline ring system, enhanced by the nitro group in 2-Chloro-7-nitroquinoxaline, makes it a candidate for creating n-type organic semiconductors. These materials are essential components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). semanticscholar.org Future research is aimed at synthesizing polymers and small molecules incorporating the 2-Chloro-7-nitroquinoxaline unit to modulate their electronic properties and improve device performance and stability. frontiersin.org The ability to form stable films without crystallization is another key aspect being explored for these derivatives in electronic applications. google.com

Novel Synthetic Methodologies for Enhanced Regio- and Stereoselectivity

A significant challenge in synthesizing functionalized quinoxaline derivatives is controlling the regioselectivity of reactions, especially on a polysubstituted scaffold. Future synthetic research will likely focus on developing novel catalytic systems and reaction conditions that allow for precise and predictable substitution patterns on the 2-Chloro-7-nitroquinoxaline core. Transition-metal-free reactions that form C-C and C-N bonds in a highly regioselective manner are of particular interest. rsc.org Furthermore, as the complexity of derivative molecules increases, controlling stereochemistry becomes paramount. The development of stereoselective methodologies will be crucial for synthesizing enantiomerically pure compounds, which is often a requirement for potent and selective pharmacological activity. Methods for achieving high regioselectivity in the synthesis of related chloroquinoline derivatives are being explored and could be adapted for the quinoxaline scaffold. researchgate.net

Advanced Pharmacological Profiling and Preclinical Development

While the broader class of quinoxalines has been extensively studied, detailed pharmacological profiling of 2-Chloro-7-nitroquinoxaline and its immediate derivatives is an emerging area. The initial focus is on screening these compounds against a wide range of biological targets to identify potential therapeutic applications. Based on the activities of related nitroquinoxaline compounds, promising areas for investigation include anticancer, antimicrobial, and neurological activities. For instance, certain quinoxaline derivatives have shown efficacy against non-small cell lung cancer by inhibiting the Epidermal Growth Factor Receptor (EGFR). nih.gov Compounds that show promising in vitro activity will advance to preclinical development, which involves assessing their efficacy and safety in animal models of disease. drugdiscoverynews.com This stage is critical for determining the therapeutic potential and translational feasibility of moving these compounds into clinical trials.

Exploration of New Biological Targets and Mechanisms of Action

A key area of future research involves identifying and validating the biological targets through which 2-Chloro-7-nitroquinoxaline derivatives exert their effects. Structurally related compounds, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), are known antagonists of ionotropic glutamate (B1630785) receptors, specifically AMPA and kainate receptors. tocris.comnih.gov CNQX has also been shown to interact with the glycine (B1666218) binding site on the NMDA receptor complex. researchgate.netnih.govnih.gov This suggests that derivatives of 2-Chloro-7-nitroquinoxaline could be valuable probes for studying neurotransmission and potential therapeutics for neurological disorders. nih.gov Beyond the central nervous system, researchers are exploring other potential targets, including protein kinases like EGFR in cancer and enzymes specific to microbial pathogens. nih.govnih.gov Elucidating the mechanism of action at a molecular level is crucial for understanding the therapeutic effects and potential side effects of these compounds.

Computational Drug Discovery and Design based on 2-Chloro-7-nitroquinoxaline Scaffold

Computer-aided drug design (CADD) is becoming an indispensable tool in modern medicinal chemistry, accelerating the discovery of new therapeutic agents. nih.gov The 2-Chloro-7-nitroquinoxaline scaffold provides a foundation for computational approaches to design novel, potent, and selective inhibitors for various biological targets. nih.gov

Key computational techniques being applied include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For the quinoxaline scaffold, docking studies are used to simulate interactions with the active sites of enzymes like EGFR, helping to rationalize the activity of potent compounds and guide the design of new derivatives with improved binding affinity. nih.govnih.govjaper.in

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of quinoxaline derivatives with their biological activity, providing insights into the key structural features required for potency.

Virtual Screening: Large virtual libraries of compounds based on the 2-Chloro-7-nitroquinoxaline core can be rapidly screened against various protein targets to identify promising "hit" molecules for further experimental investigation.

These in silico methods enable a more rational, hypothesis-driven approach to drug design, reducing the time and cost associated with traditional screening methods. nih.gov The integration of computational and experimental approaches holds significant promise for unlocking the full therapeutic potential of the 2-Chloro-7-nitroquinoxaline scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。